molecular formula C17H27NO5 B14573723 3-Ethyl-5,5-dimethylhexan-3-ol;4-nitrobenzoic acid CAS No. 61355-34-8

3-Ethyl-5,5-dimethylhexan-3-ol;4-nitrobenzoic acid

Cat. No.: B14573723
CAS No.: 61355-34-8
M. Wt: 325.4 g/mol
InChI Key: APIWJRCZBVYPSF-UHFFFAOYSA-N
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Description

3-Ethyl-5,5-dimethylhexan-3-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 3-Ethyl-5,5-dimethylhexan-3-ol is an organic alcohol, while 4-nitrobenzoic acid is an aromatic carboxylic acid with a nitro group attached to the benzene ring. These compounds have unique properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 3-Ethyl-5,5-dimethylhexan-3-ol

    • This compound can be synthesized through the Grignard reaction, where an alkyl or aryl magnesium halide reacts with a carbonyl compound to form an alcohol. For example, reacting 3-ethyl-5,5-dimethylhexan-3-one with a Grignard reagent can yield 3-ethyl-5,5-dimethylhexan-3-ol.
    • Another method involves the reduction of the corresponding ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • 4-Nitrobenzoic Acid

    • This compound can be synthesized by nitration of benzoic acid using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3). The reaction typically occurs at low temperatures to control the formation of the nitro group on the benzene ring.
    • Industrial production methods often involve the oxidation of 4-nitrotoluene using potassium permanganate (KMnO4) or other oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

  • 3-Ethyl-5,5-dimethylhexan-3-ol

      Oxidation: This alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

      Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

  • 4-Nitrobenzoic Acid

      Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

      Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, iron, catalytic hydrogenation.

    Substitution Reagents: Thionyl chloride.

    Esterification Catalysts: Sulfuric acid.

Major Products Formed

    3-Ethyl-5,5-dimethylhexan-3-ol: Ketones, carboxylic acids, alkyl chlorides.

    4-Nitrobenzoic Acid: Aminobenzoic acids, esters.

Scientific Research Applications

Chemistry

    3-Ethyl-5,5-dimethylhexan-3-ol: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.

    4-Nitrobenzoic Acid: Used as a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Biology and Medicine

    3-Ethyl-5,5-dimethylhexan-3-ol: Investigated for its potential antimicrobial properties.

    4-Nitrobenzoic Acid: Studied for its role in drug development and as a building block for biologically active compounds.

Industry

    3-Ethyl-5,5-dimethylhexan-3-ol: Utilized in the production of fragrances and flavors.

    4-Nitrobenzoic Acid: Employed in the manufacture of polymers, resins, and plasticizers.

Mechanism of Action

Molecular Targets and Pathways

    3-Ethyl-5,5-dimethylhexan-3-ol: The mechanism of action involves interactions with cellular membranes and proteins, potentially disrupting microbial cell walls.

    4-Nitrobenzoic Acid: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    3-Ethyl-5,5-dimethylhexan-3-ol: Unique due to its specific branching and ethyl group, which can influence its reactivity and physical properties.

    4-Nitrobenzoic Acid: Unique due to the position of the nitro group, affecting its chemical behavior and applications in synthesis.

Properties

CAS No.

61355-34-8

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

3-ethyl-5,5-dimethylhexan-3-ol;4-nitrobenzoic acid

InChI

InChI=1S/C10H22O.C7H5NO4/c1-6-10(11,7-2)8-9(3,4)5;9-7(10)5-1-3-6(4-2-5)8(11)12/h11H,6-8H2,1-5H3;1-4H,(H,9,10)

InChI Key

APIWJRCZBVYPSF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(C)(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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